

A Comparative Guide to the Structure-Activity Relationship of 2-Aminoquinazoline Derivatives

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Compound of Interest

Compound Name: *6-Fluoroquinazolin-2-amine*

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This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminoquinazoline derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities. We will delve into the nuanced molecular interactions and structural modifications that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile scaffold.

Anticancer Activity: Targeting Key Signaling Pathways

The quinazoline core is a privileged scaffold in the design of anticancer agents, with several approved drugs, such as gefitinib, erlotinib, and lapatinib, featuring this chemical entity.^{[1][2]} The 2-aminoquinazoline derivatives, in particular, have been extensively explored as inhibitors of various protein kinases that are crucial for tumor growth and proliferation.^{[3][4]}

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and inhibiting apoptosis.^{[4][5]} Overexpression or mutation of EGFR is a hallmark of several cancers, making it a prime target for therapeutic intervention.^{[4][5]} 2-Aminoquinazoline derivatives have emerged as potent EGFR inhibitors, with their SAR extensively studied.

The general pharmacophore for 4-anilinoquinazoline-based EGFR inhibitors includes the quinazoline core that anchors to the ATP-binding site of the EGFR kinase domain, a substituted aniline moiety that provides selectivity, and various groups at other positions of the quinazoline ring that modulate potency and pharmacokinetic properties.[4][6]

Key SAR Insights for EGFR Inhibition:

- Position 4: Substitution with a substituted aniline is crucial for high-affinity binding to the ATP pocket of EGFR. The nature and position of substituents on the aniline ring significantly impact potency. For instance, a 3,4-disubstitution on the aniline moiety has been shown to increase EGFR inhibitory activity.[2][6]
- Position 2: While many potent EGFR inhibitors are 4-anilinoquinazolines, modifications at the 2-position of the 2-aminoquinazoline scaffold have also yielded promising results. For example, the introduction of a (2-bromo-phenyl)-amino group at position 4 has been explored.[6]
- Quinazoline Core Substitutions: Modifications on the quinazoline ring, such as at positions 6 and 7, can enhance activity and selectivity. For example, the presence of a 7-chloro substituent has been found in potent derivatives.[7]

Comparative Data of 2-Aminoquinazoline Derivatives as EGFR Inhibitors:

Compound ID	R Group (Position 4)	Target	IC50 (nM)	Cell Line	Antiproliferative IC50 (μM)	Reference
Gefitinib	3-chloro-4-fluoroanilin e	EGFR	17.1	A431	8.37	[2]
Compound 15	3,4-disubstituted aniline	EGFR	5.9	-	-	[2]
Compound 24	Substituted aniline	EGFR	9.2	A549	6.54	[2]
Compound 21	4-bromo-phenylethylidene-hydrazinyl	EGFRwt	46.1	-	-	[6]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 is a key mediator of this pathway.^{[8][9]} Dual inhibition of both EGFR and VEGFR-2 is a promising strategy to achieve a synergistic antitumor effect.^{[10][11]} Several 2-aminoquinazoline derivatives have been developed as potent VEGFR-2 inhibitors or dual EGFR/VEGFR-2 inhibitors.

Key SAR Insights for VEGFR-2 Inhibition:

- Aniline Substitutions: Similar to EGFR inhibitors, the nature of the aniline substituent at position 4 is critical. A hydrogen bond donor at the para position of the aniline moiety has been shown to be important for interaction with conserved amino acid residues in the VEGFR-2 binding site.^[10] A 2,4-disubstitution on the aniline ring with bulky halogen atoms tends to increase activity against VEGFR-2.^[2]

- Linker and Side Chains: The introduction of specific linkers and side chains can enhance VEGFR-2 inhibitory activity. For instance, a longer chain linker between the quinazoline core and a triazole moiety was found to be favorable for both EGFR and VEGFR-2 inhibition.[\[6\]](#)

Comparative Data of 2-Aminoquinazoline Derivatives as VEGFR-2 Inhibitors:

Compound ID	R Group (Position 4)	Target	IC50 (nM)	Reference
Vandetanib	4-bromo-2-fluoroaniline	VEGFR-2	33.26	[2]
Compound 80	Substituted aniline	VEGFR-2	-	[10]
Compound 15	3,4-disubstituted aniline	VEGFR-2	36.78	[2]
SQ2	N-phenyl cyclopropane-1,1-dicarboxamide derivative	VEGFR-2	14	[12]

Experimental Protocols

A common synthetic route to 2-aminoquinazoline derivatives involves the reaction of a 2-aminobenzonitrile with an appropriate amine in the presence of a catalyst. The specific reaction conditions can be optimized to achieve the desired product in good yield.

Step-by-Step Protocol:

- Starting Material: Begin with a substituted 2-aminobenzonitrile.
- Reaction with Amine: In a round-bottom flask, dissolve the 2-aminobenzonitrile in a suitable solvent such as ethanol or dimethylformamide (DMF).
- Addition of Amine: Add the desired amine to the reaction mixture.

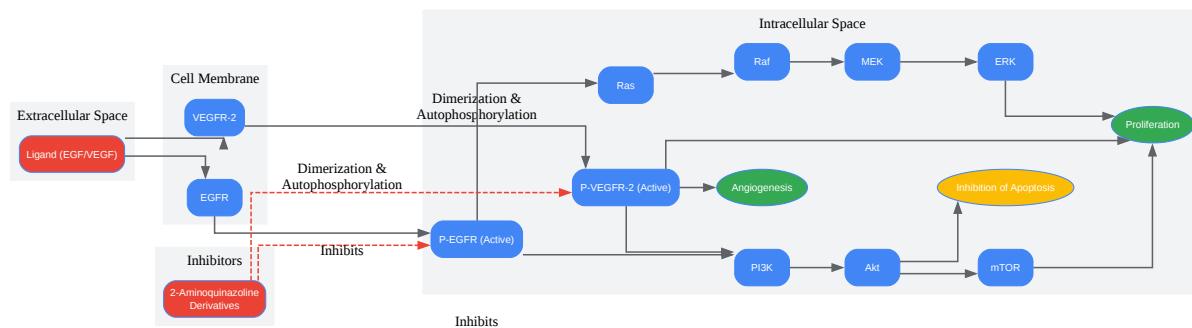
- Heating: Heat the reaction mixture to reflux for a specified period (e.g., 6-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
- Purification: The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final 2-aminoquinazoline derivative.[13]

The inhibitory activity of the synthesized compounds against EGFR and VEGFR-2 can be determined using a variety of commercially available kinase assay kits.

Step-by-Step Protocol:

- Prepare Reagents: Reconstitute the kinase, substrate, and ATP according to the manufacturer's instructions.
- Compound Dilution: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
- Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and test compound to each well.
- Initiate Reaction: Start the kinase reaction by adding ATP.
- Incubation: Incubate the plate at room temperature for the recommended time.
- Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
- Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Diagram



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Caption: EGFR and VEGFR-2 signaling pathways and the inhibitory action of 2-aminoquinazoline derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents.[7][14] 2-Aminoquinazoline derivatives have demonstrated promising activity against a range of bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA).[7][14]

Key SAR Insights for Antibacterial Activity:

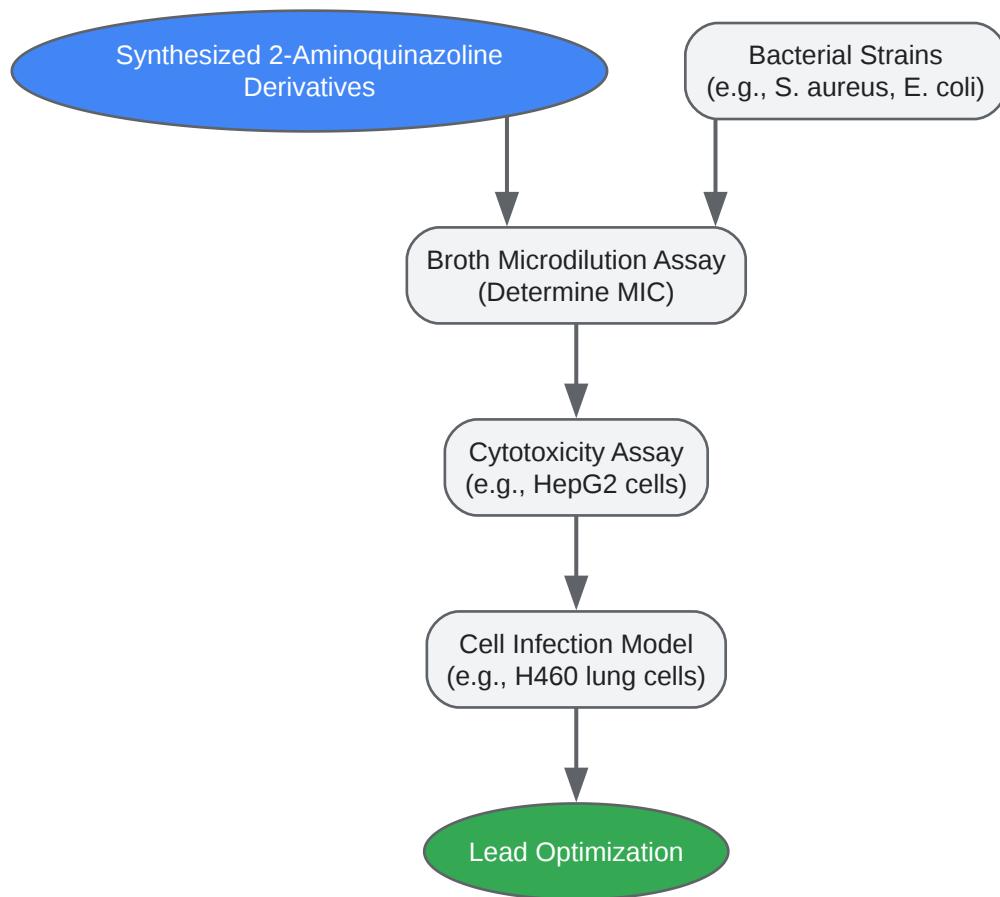
- Position 2 Substitutions: The nature of the substituent at the 2-position of the quinazoline ring is critical for antibacterial potency. A 3,4-difluorobenzylamine substitution at this position has been shown to exhibit high potency against *S. aureus*.[7]

- Position 7 Substitutions: Halogen substitutions on the quinazoline core, such as a 7-chloro group, can enhance antibacterial activity.[\[7\]](#)
- General Observations: The combination of a substituted amino group at position 2 and appropriate substitutions on the quinazoline ring can lead to compounds with potent and broad-spectrum antibacterial activity.[\[15\]](#)

Comparative Data of 2-Aminoquinazoline Derivatives as Antibacterial Agents:

Compound ID	R Group (Position 2)	R' Group (Position 7)	Target Organism	MIC50 (µM)	Reference
6l	Unspecified	Chloro	S. aureus ATCC25923	1.0	[7]
6y	3,4-difluorobenzyl amine	Chloro	S. aureus JE2	0.02	[7]
Compound 22	Substituted piperidine	6,7-dimethoxy	S. pyogenes	-	[15]

Experimental Workflow for Antibacterial Screening

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Caption: Experimental workflow for screening the antibacterial activity of 2-aminoquinazoline derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is an active area of research.^{[16][17]} 2-Aminoquinazoline derivatives have shown potential as anti-inflammatory agents by inhibiting key inflammatory mediators and signaling pathways, such as the NF-κB pathway.^{[16][17]}

Key SAR Insights for Anti-inflammatory Activity:

- Fluorine Substitution: The introduction of fluorine atoms into the benzo[h]quinazoline-2-amine structure has been shown to enhance anti-inflammatory activity and reduce toxicity.
^[17]

- Phenyl Substitution: A 2-phenylquinazoline analog has demonstrated significant anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6.[16]
- Substituents on Phenyl Ring: For 2-phenyl quinazolinone derivatives, electron-releasing groups on the phenyl ring, such as alkyl and alkoxy groups, generally lead to better anti-inflammatory activity compared to electron-withdrawing groups.[18]

Comparative Data of 2-Aminoquinazoline Derivatives as Anti-inflammatory Agents:

Compound Class	Key Structural Feature	Mechanism of Action	Reference
Benzo[h]quinazoline-2-amine derivatives	Fluorine substitution	NF- κ B inhibition	[17]
2-Phenylquinazoline analog	2-phenyl group	Inhibition of pro-inflammatory cytokines	[16]
Benzothiazole-substituted 2-phenyl quinazolinones	Electron-releasing groups on phenyl ring	-	[18]

Conclusion

The 2-aminoquinazoline scaffold represents a highly versatile platform for the design of potent and selective therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure and its substituents can lead to significant changes in biological activity, enabling the fine-tuning of these molecules for specific targets. The extensive research into their anticancer properties, particularly as EGFR and VEGFR-2 inhibitors, has yielded valuable insights for the development of next-generation cancer therapies. Furthermore, their emerging roles as antimicrobial and anti-inflammatory agents open up new avenues for tackling infectious diseases and chronic inflammatory conditions. Continued exploration of the chemical space around the 2-aminoquinazoline nucleus, guided by a deep understanding of SAR, holds immense promise for the discovery of novel and effective drugs.

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